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Compound of Interest

Compound Name: CB-5083

Cat. No.: B612272

CB-5083, a first-in-class, orally bioavailable inhibitor of the AAA ATPase p97, has demonstrated
significant anti-tumor activity across a spectrum of preclinical cancer models. By targeting a
critical regulator of protein homeostasis, CB-5083 induces irresolvable proteotoxic stress within
cancer cells, leading to apoptosis. This guide provides a comprehensive cross-validation of
CB-5083's effects in various cancer models, offering a comparative analysis with alternative
therapies and detailing the experimental frameworks used to generate these findings.

Mechanism of Action: Disrupting Protein
Homeostasis

CB-5083 selectively inhibits the D2 ATPase domain of p97 (also known as VCP), a key enzyme
in the ubiquitin-proteasome system.[1] This inhibition disrupts the degradation of poly-
ubiquitinated proteins, leading to their accumulation and triggering the Unfolded Protein
Response (UPR).[2][3] The sustained activation of the UPR ultimately culminates in
programmed cell death, or apoptosis.[4][5] This mechanism is distinct from that of proteasome
inhibitors, which target a downstream step in protein degradation, and may explain CB-5083's
activity in models resistant to these agents.[5]

Comparative Efficacy of CB-5083 in Preclinical
Cancer Models

The therapeutic potential of CB-5083 has been evaluated in a wide array of hematological and
solid tumor models. The following tables summarize the quantitative data from these studies,

© 2025 BenchChem. All rights reserved. 1/8 Tech Support


https://www.benchchem.com/product/b612272?utm_src=pdf-interest
https://www.benchchem.com/product/b612272?utm_src=pdf-body
https://www.benchchem.com/product/b612272?utm_src=pdf-body
https://www.benchchem.com/product/b612272?utm_src=pdf-body
https://www.benchchem.com/product/b612272?utm_src=pdf-body
https://www.researchgate.net/publication/365807878_Efficacy_of_Vcpp97_Inhibitor_CB-5339_Alone_and_in_Combinations_Against_High-Risk_AML_Including_Those_with_Genetic_Lesion_in_TP53
https://pmc.ncbi.nlm.nih.gov/articles/PMC4941640/
https://www.researchgate.net/figure/Structures-of-ATP-competitive-p97-inhibitors-and-inhibition-of-different-p97-mutants-A_fig2_339878112
https://pmc.ncbi.nlm.nih.gov/articles/PMC6355941/
https://aacrjournals.org/mct/article/16/11/2375/272653/The-p97-Inhibitor-CB-5083-Is-a-Unique-Disrupter-of
https://www.benchchem.com/product/b612272?utm_src=pdf-body
https://aacrjournals.org/mct/article/16/11/2375/272653/The-p97-Inhibitor-CB-5083-Is-a-Unique-Disrupter-of
https://www.benchchem.com/product/b612272?utm_src=pdf-body
https://www.benchchem.com/product/b612272?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b612272?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENCHE

Validation & Comparative
Check Availability & Pricing

comparing the in vitro and in vivo efficacy of CB-5083 with other anti-cancer agents.

In Vitro Anti-Proliferative Activity of CB-5083

Cancer Type Cell Line

CB-5083 IC50/GI150 Comparator
(HM) IC50/GI50 (pM)

Panel of 18 cell lines

Bortezomib: Not

Multiple Myeloma ) 0.326][5] directly compared in a
(median)
panel

RPMI8226 Bortezomib: ~0.01[5]
Acute Myeloid

_ HL-60 0.45[6][7]
Leukemia (AML)
Colon Cancer HCT116 0.31[6][7]
B-cell Acute Significant viability
Lymphoblastic Panel of 10 cell lines reduction at non-toxic

Leukemia (B-ALL)

concentrations[8]

In Vivo Anti-Tumor Efficacy of CB-5083
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Tumor Growth

Cancer Model Treatment Dosing Schedule Inhibition (TGI) /
Outcome
Colon Cancer
CB-5083 63% TGI[2]
Xenograft (HCT116)
Bortezomib Inactive[2]
Carfilzomib Inactive[2]
Ixazomib Inactive[2]
Non-Small Cell Lung
Cancer Xenograft CB-5083 85% TGI[2]
(A549)
Bortezomib 37% TGI[2]
Carfilzomib 50% TGI[2]
Ixazomib 19% TGI[2]

Multiple Myeloma
Xenograft (AMO-1)

CB-5083 (50 mg/kg,
PO)

4 days on/3 days off

Significant tumor

growth inhibition[9]

Bortezomib (0.8

Twice weekly

Significant tumor

mg/kg, 1V) growth inhibition[9]
CB-5083 + Enhanced tumor

) Combination o
Bortezomib growth inhibition[9]

The Next Generation: CB-5339

While CB-5083 demonstrated promising preclinical activity, its clinical development was halted
due to off-target effects on phosphodiesterase-6 (PDE6), leading to visual impairment.[10] This
led to the development of a second-generation p97 inhibitor, CB-5339. Preclinical studies
suggest that CB-5339 retains a comparable efficacy profile to CB-5083 but with an improved
safety profile, lacking the off-target PDEG6 activity.[1] CB-5339 is currently being evaluated in
clinical trials for acute myeloid leukemia and myelodysplastic syndrome.[11]
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Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of CB-
5083.

Cell Viability Assays

To determine the half-maximal inhibitory concentration (IC50) or growth inhibition (GI50),
cancer cell lines were seeded in 96-well plates and treated with a dose range of CB-5083 or
comparator drugs for 72 hours. Cell viability was assessed using the CellTiter-Glo®
Luminescent Cell Viability Assay (Promega), which measures ATP levels as an indicator of
metabolically active cells. Luminescence was read on a plate reader, and the data were
normalized to vehicle-treated control cells to calculate IC50/GI50 values using non-linear
regression analysis.[5][7]

Western Blotting

Cancer cells were treated with CB-5083 or comparator drugs for specified times. Following
treatment, cells were lysed, and protein concentrations were determined using a BCA assay.
Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF
membrane. Membranes were blocked and then incubated with primary antibodies against
proteins involved in the UPR pathway (e.g., BiP, PERK, CHOP, XBP1s) and apoptosis markers
(e.g., cleaved PARP). After washing, membranes were incubated with HRP-conjugated
secondary antibodies, and protein bands were visualized using an enhanced
chemiluminescence (ECL) detection system.[5]

In Vivo Xenograft Studies

All animal experiments were conducted in accordance with institutional guidelines. For
subcutaneous xenograft models, human cancer cells (e.g., HCT116, A549, AMO-1) were
injected into the flank of immunodeficient mice. Once tumors reached a palpable size, mice
were randomized into treatment groups. CB-5083 was typically administered orally (PO), while
proteasome inhibitors like bortezomib were administered intravenously (IV). Tumor volumes
and body weights were measured regularly throughout the study. At the end of the study,
tumors were excised and weighed, and tumor growth inhibition (TGI) was calculated as the
percentage difference in the mean tumor volume of the treated group compared to the vehicle
control group.[2][9]
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Visualizing the Mechanism and Workflow

To better illustrate the processes involved in CB-5083's action and evaluation, the following
diagrams were generated using the DOT language.

CB-5083 Mechanism of Action

CB-5083 Accumulation of Unfolded Protein

Apoptosis

Poly-ubiquitinated Proteins Response (UPR) Activation

Click to download full resolution via product page

CB-5083 inhibits p97, leading to apoptosis.
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In Vivo Xenograft Experiment Workflow
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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